molecular formula C16H21N3O2 B13672836 6-(1-Boc-3-pyrrolidinyl)-1H-indazole

6-(1-Boc-3-pyrrolidinyl)-1H-indazole

Cat. No.: B13672836
M. Wt: 287.36 g/mol
InChI Key: ASLMXKQMVBQBDJ-UHFFFAOYSA-N
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Description

6-(1-Boc-3-pyrrolidinyl)-1H-indazole is a chemical compound that features a pyrrolidine ring attached to an indazole core The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Boc-3-pyrrolidinyl)-1H-indazole typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Indazole Core Formation: The indazole core is synthesized separately and then coupled with the Boc-protected pyrrolidine ring through a series of reactions, including nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1-Boc-3-pyrrolidinyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(1-Boc-3-pyrrolidinyl)-1H-indazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1-Boc-3-pyrrolidinyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-Boc-3-pyrrolidinyl)quinoline
  • 4-(1-Boc-3-pyrrolidinyl)isoquinoline
  • Ethyl 3-(1-Boc-3-pyrrolidinyl)-3-oxopropanoate

Uniqueness

6-(1-Boc-3-pyrrolidinyl)-1H-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties compared to similar compounds with different core structures. This uniqueness makes it valuable for specific research applications where the indazole core plays a crucial role.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

tert-butyl 3-(1H-indazol-6-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-7-6-13(10-19)11-4-5-12-9-17-18-14(12)8-11/h4-5,8-9,13H,6-7,10H2,1-3H3,(H,17,18)

InChI Key

ASLMXKQMVBQBDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC3=C(C=C2)C=NN3

Origin of Product

United States

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